Stereospecific Stille Coupling: E-Configured Retention vs. Z-Configured Alternatives
The (E)-configured double bond in E-3-(Tributylstannyl)-2-propen-1-amine is preserved with high stereospecificity during palladium-catalyzed Stille cross-coupling, enabling predictable synthesis of (E)-allylic amine derivatives. In contrast, use of the Z-isomer (CAS 146829-37-0) yields the corresponding (Z)-configured products [1]. This stereoretentive behavior is a well-established characteristic of vinylstannane Stille couplings [2].
| Evidence Dimension | Stereochemical retention in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Retention of (E)-geometry; yields stereodefined (E)-allylic amines |
| Comparator Or Baseline | Z-3-(Tributylstannyl)-2-propen-1-amine (CAS 146829-37-0) |
| Quantified Difference | Inverted stereochemistry (E vs. Z) of the coupled alkene product |
| Conditions | Pd(0) catalyst, aryl/vinyl halide electrophile, typical Stille conditions |
Why This Matters
Procurement of the correct E-isomer is mandatory for applications where the final product's alkene geometry dictates biological activity or material properties, eliminating the need for costly and time-consuming isomeric separation post-synthesis.
- [1] Corriu, R. J. P.; Geng, B.; Moreau, J. J. E. An Efficient Synthesis of Substituted (Z)-Allylamines and 7-Membered Nitrogen Heterocycles from (Z)-3-(Tributylstannyl)allylamine. J. Org. Chem. 1993, 58 (6), 1443–1448. View Source
- [2] Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl. 1986, 25 (6), 508–524. View Source
